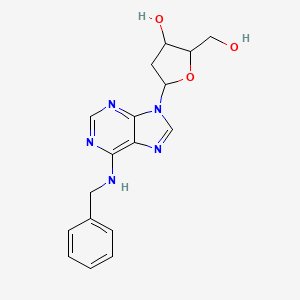
N6-Benzyl-2-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzyl-2-deoxyadenosine: is a synthetic nucleoside analog derived from 2-deoxyadenosine. It features a benzyl group attached to the nitrogen at the sixth position of the adenine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N6-Benzyl-2-deoxyadenosine can be synthesized through the reaction of 2-deoxyinosine with benzylamine. The reaction typically involves the use of a coupling agent such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: N6-Benzyl-2-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound derivatives with different oxidation states.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with different functional groups attached to the benzyl ring .
Applications De Recherche Scientifique
N6-Benzyl-2-deoxyadenosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as DNA methylation and gene expression.
Medicine: this compound has shown potential antiviral activity against alphaviruses and human enterovirus 71.
Industry: It is used in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of N6-Benzyl-2-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The benzyl group at the sixth position of the adenine ring can affect base pairing and hydrogen bonding, leading to disruptions in DNA replication and transcription. Additionally, the compound may interact with specific enzymes and proteins involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
N6-Benzyladenosine: Similar to N6-Benzyl-2-deoxyadenosine but with a ribose sugar instead of deoxyribose.
N6-Methyl-2-deoxyadenosine: Features a methyl group instead of a benzyl group at the sixth position.
N6-Benzoyl-2-deoxyadenosine: Contains a benzoyl group instead of a benzyl group at the sixth position.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with biological targets, and provide unique opportunities for chemical derivatization .
Propriétés
Numéro CAS |
37113-47-6 |
|---|---|
Formule moléculaire |
C17H19N5O3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[6-(benzylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H19N5O3/c23-8-13-12(24)6-14(25-13)22-10-21-15-16(19-9-20-17(15)22)18-7-11-4-2-1-3-5-11/h1-5,9-10,12-14,23-24H,6-8H2,(H,18,19,20)/t12-,13+,14+/m0/s1 |
Clé InChI |
NIMQVHDXSYNJJX-BFHYXJOUSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
Key on ui other cas no. |
37113-47-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















